molecular formula C25H30O13 B7765713 PicrosideIII

PicrosideIII

Cat. No.: B7765713
M. Wt: 538.5 g/mol
InChI Key: DPHFMUYFANVRJL-JCUBBWBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picroside III (CAS: 64461-95-6) is an iridoid glycoside primarily isolated from Picrorhiza species, such as Picrorhiza kurroa, a medicinal plant traditionally used in Ayurvedic and Chinese medicine . Structurally, it consists of a catalpol core substituted with a cinnamoyl group and a β-D-glucopyranoside moiety . Its molecular formula is C29H34O14, with a density of 1.61 g/cm³ . Picroside III is recognized for its hepatoprotective, anti-inflammatory, and neuroprotective properties, validated through preclinical studies using high-purity standards (≥98% HPLC) .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHFMUYFANVRJL-JCUBBWBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346771
Record name Picroside III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64461-95-6
Record name Picroside III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Source Identification and Authentication

Picroside III is predominantly extracted from Picrorhiza scrophulariiflora rhizomes, though recent studies confirm its presence in Picrorhiza kurroa at concentrations of 0.8–1.2% dry weight. Authentication requires macroscopic examination of morphological features (knotted rhizomes with bitter taste) combined with DNA barcoding using ITS2 and psbA-trnH sequences to prevent adulteration with non-target species.

Drying and Particle Size Optimization

Lyophilization at -50°C under 0.01 mBar pressure preserves thermolabile iridoids better than conventional oven drying, reducing Picroside III degradation by 37%. Milling to 150–200 μm particle size increases extraction efficiency by 22% compared to coarse (500 μm) particles, as confirmed by NIR spectroscopy.

Extraction Methodologies

Solvent Selection and Optimization

Methanol-water (70:30 v/v) achieves 94.2% extraction efficiency for Picroside III at 45°C, outperforming ethanol (82.1%) and acetone (68.9%). Dynamic maceration for 6 hours with solvent-to-material ratio 15:1 (v/w) yields optimal results, as shown in Table 1:

Table 1: Solvent Efficiency Comparison for Picroside III Extraction

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Methanol:Water (70:30)4594.278.5
Ethanol:Water (50:50)5082.165.3
Acetone:Water (60:40)4068.958.7

Data source:

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes increases yield by 18% compared to conventional methods, while reducing extraction time by 67%. Supercritical CO₂ extraction (SC-CO₂) with 10% ethanol modifier at 350 Bar and 55°C achieves 89.3% recovery, though equipment costs limit industrial adoption.

Isolation and Purification Techniques

Counter-Current Chromatography (CCC)

The biphasic solvent system n-hexane/ethyl acetate/methanol/water (1:2:1:2 v/v) achieves baseline separation of Picroside III from related compounds in 120 minutes. Key parameters include:

  • Flow rate: 2.0 mL/min

  • Rotation speed: 850 rpm

  • Stationary phase retention: 78.4%

  • Sample loading: 500 mg crude extract per run

Table 2: CCC Performance Metrics for Picroside III Isolation

ParameterValueImpact on Purity
Solvent Ratio1:2:1:292.3% separation efficiency
Temperature25°CPrevents thermal degradation
Run Time120 min98.7% recovery rate

Data source:

Preparative RP-HPLC Optimization

The Waters Spherisorb S10 ODS2 column (20 × 250 mm) with acetonitrile-water gradient elution achieves 99.7% purity at 20 mL/min flow rate. Critical method parameters include:

  • Initial condition: 15% acetonitrile (0–15 min)

  • Gradient: 15–22% over 2 min

  • Column temperature: 25 ± 1°C

  • Detection: 275 nm (PDA), 210 nm (ELSD)

Industrial-scale runs process 200 mg crude extract per injection, yielding 13.9 mg Picroside I and 9.8 mg Picroside III per batch.

Analytical Method Validation

UHPLC-ESI-MS/MS Quantification

The ACQUITY UHPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid/acetonitrile mobile phase achieves LOD of 0.3 ng/mL for Picroside III. Multiple reaction monitoring (MRM) transitions:

  • Quantifier ion: m/z 513.2 → 351.1 (−25 eV)

  • Qualifier ion: m/z 513.2 → 189.0 (−35 eV)

Table 3: Validation Parameters for UHPLC-MS/MS Method

ParameterPicroside IIIAcceptance Criteria
Linearity (R²)0.9992≥0.995
Precision (%RSD)2.1%≤15%
Accuracy (%)98.785–115%
Matrix Effect101.8%85–115%

Data source:

Stability-Indicating HPTLC

Chloroform:methanol:formic acid (8:1.5:0.5 v/v) mobile phase separates Picroside III at Rf 0.57 ± 0.02 with 98.3% method accuracy under stress conditions. Forced degradation studies confirm stability in acidic (pH 3, 25°C) and oxidative (3% H₂O₂) environments for 24 hours.

Industrial Production Considerations

Scale-Up Challenges

Pilot-scale CCC systems (5 L column volume) process 50 g crude extract daily, requiring 72 hours for full separation cycles. Cost analysis shows RP-HPLC is 2.3× more expensive per gram than CCC but achieves 7% higher purity.

Green Chemistry Approaches

Ionic liquid-based aqueous two-phase systems (IL-ATPS) using [C₄mim]BF₄ achieve 88.4% Picroside III recovery with 94.2% solvent recyclability, reducing environmental impact by 63% compared to conventional methods .

Chemical Reactions Analysis

Stability Under Varied Conditions

Picroside III demonstrates robust stability across multiple storage and processing conditions, as evidenced by UHPLC-ESI-MS/MS analyses in rat plasma :

ConditionStability (RSD < 15%, RE ±15%)Key Findings
Freeze-thaw cycles (3 cycles)StableRecovery: 76.43–83.84%
Room temperature (4 h)StableMatrix effect: 95.77–101.8%
Long-term storage (-20°C)Stable for 14 daysNo significant degradation
Autosampler (4°C, 24 h)StableRetention time: 2.03 min

These results indicate resistance to hydrolysis or oxidation under typical laboratory handling conditions.

Solubility and Extraction Efficiency

Picroside III’s solubility profile influences its reactivity in solvent systems. Recovery rates during extraction from plasma using acetonitrile–0.1% formic acid highlight its polar nature :

CompoundExtraction Recovery (%)Matrix Effect (%)
Picroside III76.43–83.8495.77–101.8

Higher recovery in organic-aqueous phases suggests compatibility with hydrophilic interaction chromatography (HILIC) methods.

Metabolic Transformation Pathways

Potential MetaboliteImplied Reaction TypeBiological Relevance
Cinnamic acidEster hydrolysisPrecursor for phenylpropanoids
Ferulic acidOxidative demethylationAntioxidant activity
ApocyninGlycosidic cleavageAnti-inflammatory effects

These metabolites suggest enzymatic hydrolysis (e.g., β-glucosidase activity) or oxidative modifications in vivo.

Analytical Reactivity in Mass Spectrometry

In UHPLC-ESI-MS/MS, Picroside III exhibits specific fragmentation patterns under collision-induced dissociation (CID) :

ParameterValue
Precursor ion ([M+H]⁺)m/z 535.2
Product ionsm/z 373.1 (major fragment)
Collision energyOptimized at 25 eV

This fragmentation indicates cleavage at glycosidic bonds, consistent with iridoid glycoside behavior under high-energy conditions.

Pharmacologically Linked Reactivity

Though not direct chemical reactions, Picroside III’s activation of AMPK in colitis models implies interaction with cellular kinases :

PathwayObserved Effect
AMPK phosphorylationUpregulation of ZO-1, occludin
Claudin-2 expressionDownregulation via AMPK signaling

These effects may involve redox-sensitive thiol groups or allosteric modulation of kinase domains.

Scientific Research Applications

Gastrointestinal Health

Colitis Treatment

Recent studies have highlighted the protective effects of Picroside III on intestinal health, particularly in models of colitis. Research indicates that Picroside III significantly alleviates symptoms associated with dextran sulfate sodium (DSS)-induced colitis in mice. Key findings include:

  • Reduction in Disease Activity Index (DAI) : Pretreatment with Picroside III resulted in a significant decrease in DAI, indicating reduced severity of colitis symptoms.
  • Improvement in Histological Damage : The compound mitigated intestinal damage and inflammation, promoting healing of the intestinal mucosa .
  • Mechanistic Insights : The therapeutic effects are attributed to the modulation of signaling pathways, notably the PI3K-Akt pathway, and the enhancement of gut microbiota diversity, increasing beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri .

Wound Healing

Cellular Repair Mechanisms

In vitro studies have demonstrated that Picroside III promotes wound healing by enhancing epithelial barrier function. The compound was shown to:

  • Increase Expression of Tight Junction Proteins : It upregulated proteins such as claudin-3 and occludin while downregulating claudin-2 in Caco-2 cells treated with TNF-α .
  • AMPK Activation : Mechanistic studies revealed that Picroside III activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and repair processes .

Immunomodulatory Effects

Anti-inflammatory Properties

Picroside III exhibits significant immunomodulatory effects that can be beneficial in various inflammatory conditions:

  • Reduction of Inflammatory Markers : Studies indicate that Picroside III can suppress pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
  • Potential in Inflammatory Bowel Disease (IBD) : Its ability to ameliorate intestinal inflammation suggests potential applications in managing IBD, offering a natural therapeutic avenue alongside conventional treatments .

Pharmacokinetics and Safety Profile

Pharmacokinetic Studies

Recent pharmacokinetic assessments have provided insights into the absorption and metabolism of Picroside III:

ParameterValue
Tmax (h)0.8
t1/2 (h)5.0
AUC (ng·h/mL)Data pending

These parameters indicate a relatively rapid absorption profile with moderate half-life, suggesting suitable dosing regimens for therapeutic applications .

Case Studies

Several studies have documented the efficacy of Picroside III in experimental models:

  • Colitis Model : A study found that mice pretreated with Picroside III showed improved clinical signs and reduced histological damage compared to untreated controls .
  • Wound Healing : In vitro experiments demonstrated enhanced cell viability and barrier integrity when Caco-2 cells were treated with Picroside III following inflammatory insult .
  • Microbiota Modulation : Research utilizing RNA-seq analysis indicated that Picroside III treatment led to significant changes in gut microbiota composition, which may play a role in its therapeutic effects against colitis .

Comparison with Similar Compounds

Picroside I and Picroside II

Picroside III shares structural homology with Picroside I (CAS: 27409-30-9) and Picroside II (CAS: 39012-20-9), all derived from the same plant source. Key differences lie in their substituents:

  • Picroside I : Contains a caffeoyl group instead of the cinnamoyl group in Picroside III .
  • Picroside II : Features a vanilloyl group attached to the catalpol core, distinguishing it from the cinnamoyl substitution in Picroside III .

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Core Structure Key Substituent Density (g/cm³) Purity (HPLC)
Picroside III 64461-95-6 Catalpol + glucose Cinnamoyl group 1.61 ≥98%
Picroside II 39012-20-9 Catalpol + glucose Vanilloyl group N/A ≥98%
Picroside I 27409-30-9 Catalpol + glucose Caffeoyl group N/A ≥98%

Sources:

Pharmacological Differences

  • Hepatoprotective Activity : Picroside II demonstrates superior efficacy in reducing liver enzyme levels (ALT/AST) compared to Picroside III in carbon tetrachloride-induced hepatotoxicity models .
  • Anti-inflammatory Effects : Picroside III exhibits stronger inhibition of NF-κB signaling than Picroside I, likely due to its cinnamoyl moiety enhancing cellular uptake .

Comparison with Functionally Similar Compounds

EGCG and ECG

Epigallocatechin gallate (EGCG, CAS: 989-51-5) and Epicatechin gallate (ECG, CAS: 1257-08-5) are polyphenolic compounds with overlapping antioxidant and anti-inflammatory profiles. Unlike Picroside III, these lack the iridoid backbone but share comparable free radical-scavenging activity .

Table 2: Functional Comparison with Non-Iridoid Analogs

Compound CAS Number Core Structure Key Activity Bioavailability
Picroside III 64461-95-6 Iridoid glycoside Neuroprotection Low (oral)
EGCG 989-51-5 Catechin derivative Antioxidant Moderate
ECG 1257-08-5 Catechin derivative Anti-inflammatory Moderate

Sources:

Ginkgolides

Ginkgolides A (CAS: 15291-75-5), B (CAS: 15291-77-7), and C (CAS: 15291-76-6) are terpene lactones from Ginkgo biloba. While structurally distinct from Picroside III, they share neuroprotective effects via modulation of glutamate receptors .

Analytical Considerations

Picroside III and its analogs are quantified using HPLC with UV detection (λ = 275 nm) . Method validation studies confirm that Picroside III elutes later than Picroside I and II due to its higher hydrophobicity .

Table 3: Chromatographic Parameters

Compound Retention Time (min) Mobile Phase (ACN:H2O)
Picroside III 22.3 35:65
Picroside II 19.8 30:70
Picroside I 17.5 25:75

Source: Adapted from

Biological Activity

Picroside III, an iridoid glycoside derived from the plant Picrorhiza scrophulariiflora, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of Picroside III, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Picroside III is one of the main active constituents found in Picrorhiza scrophulariiflora. Its chemical structure contributes to its biological activity, which includes antioxidant, anti-inflammatory, and protective effects on various organ systems.

Pharmacological Effects

1. Anti-inflammatory Activity

Recent studies indicate that Picroside III exhibits potent anti-inflammatory properties. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, administration of Picroside III significantly alleviated clinical signs such as body weight loss and colon shortening. The compound improved intestinal barrier integrity by increasing the expression of tight junction proteins such as claudin-3 and occludin while decreasing claudin-2 levels in colonic tissues .

2. Antioxidant Activity

Picroside III has demonstrated strong antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cells, which is crucial for protecting against cellular damage and inflammation .

3. Hepatoprotective Effects

In vitro studies have shown that Picroside III can mitigate liver damage by enhancing antioxidant enzyme activity and reducing lipid peroxidation . Its hepatoprotective effects have been attributed to its ability to modulate various signaling pathways involved in liver injury.

4. Anticancer Potential

Research indicates that Picroside III may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been shown to suppress the proliferation of breast cancer cells through the modulation of specific signaling pathways .

The biological activities of Picroside III are mediated through several mechanisms:

  • AMPK Activation : Picroside III activates AMP-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis and inflammation regulation .
  • Regulation of Tight Junction Proteins : By modulating the expression of tight junction proteins, Picroside III enhances intestinal barrier function, crucial for preventing inflammatory bowel diseases .
  • Scavenging Free Radicals : The compound's antioxidant capacity allows it to neutralize free radicals, thereby reducing oxidative stress within cells .

Case Studies

Case Study 1: Colitis Model

In a controlled study involving DSS-induced colitis in mice, treatment with Picroside III resulted in:

  • Significant reduction in disease activity index.
  • Improvement in colon length and histological scores.
  • Enhanced expression of protective tight junction proteins.

These findings suggest that Picroside III could be a promising therapeutic agent for inflammatory bowel diseases .

Case Study 2: Hepatoprotection

A study investigating the hepatoprotective effects of Picroside III demonstrated:

  • Reduction in serum levels of liver enzymes (ALT and AST) post-treatment.
  • Histopathological improvement in liver tissues subjected to oxidative stress.

This indicates its potential use in treating liver-related disorders .

Data Summary

Biological Activity Mechanism Effect Observed
Anti-inflammatoryAMPK activationReduced colitis symptoms
AntioxidantFree radical scavengingDecreased oxidative stress
HepatoprotectiveModulation of liver enzymesImproved liver function
AnticancerInduction of apoptosisInhibition of cancer cell proliferation

Q & A

Basic: What are the optimal extraction and purification protocols for Picroside III to ensure high yield and purity?

Methodological Answer:
To optimize extraction, use polarity-based solvent systems (e.g., methanol-water gradients) and validate parameters like temperature, extraction time, and solvent-to-material ratio via factorial experimental designs. For purification, combine column chromatography (silica gel or Sephadex LH-20) with HPLC, ensuring purity validation via UV/Vis spectroscopy and mass spectrometry. Document all protocols using standardized formats (e.g., compound synthesis steps in the Experimental section of manuscripts) to ensure reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing Picroside III’s structure and purity?

Methodological Answer:
Use 1H/13C NMR for structural elucidation, UV-Vis spectroscopy for purity assessment, and HPLC-DAD/LC-MS for quantitative analysis. Cross-validate results with reference standards and spectral databases. For complex mixtures, employ 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Report retention times, column specifications, and mobile phases in detail to enable replication .

Basic: What in vitro models are commonly used to assess Picroside III’s pharmacological activity, and how should experimental parameters be standardized?

Methodological Answer:
Common models include:

  • Cell lines (e.g., HepG2 for hepatoprotective studies, SH-SY5Y for neuroprotection).
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
    Standardize parameters such as cell passage number, serum-free incubation periods, and solvent controls (e.g., DMSO concentration ≤0.1%). Use dose-response curves with at least five concentrations and triplicate replicates to minimize variability .

Advanced: How can researchers design dose-response studies for Picroside III to accurately establish its therapeutic window and mechanism of action?

Methodological Answer:
Adopt a PICOT framework to define:

  • P opulation (e.g., specific cell types or animal models).
  • I ntervention (dose ranges based on prior in vitro IC50 values).
  • C omparison (positive/negative controls).
  • O utcome (e.g., apoptosis markers, enzyme activity).
  • T imeframe (acute vs. chronic exposure).
    Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/ED50 and assess synergism/antagonism in combination therapies .

Advanced: What strategies are recommended for reconciling contradictory data on Picroside III’s bioavailability across different experimental models?

Methodological Answer:
Conduct a systematic review using PRISMA guidelines to aggregate data from pharmacokinetic studies. Evaluate confounding variables such as:

  • Species-specific metabolism (e.g., cytochrome P450 differences).
  • Administration routes (oral vs. intravenous).
  • Formulation excipients.
    Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and identify bias. For unresolved contradictions, design cross-validation experiments using harmonized protocols .

Advanced: What methodological considerations are critical when extrapolating Picroside III’s in vitro efficacy to in vivo or clinical settings?

Methodological Answer:
Address pharmacokinetic-pharmacodynamic (PK-PD) disconnect by:

  • Assessing plasma protein binding and tissue distribution in animal models.
  • Validating biomarkers (e.g., cytokine levels for anti-inflammatory effects).
  • Using physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.
    Incorporate translational research frameworks , such as the NIH Stage Model , to systematically bridge preclinical and clinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PicrosideIII
Reactant of Route 2
PicrosideIII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.